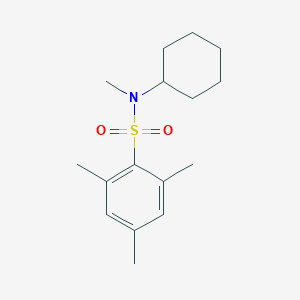![molecular formula C18H14ClN3O2S B226430 N-{4-[2-(acetylamino)-1,3-thiazol-4-yl]phenyl}-4-chlorobenzamide](/img/structure/B226430.png)
N-{4-[2-(acetylamino)-1,3-thiazol-4-yl]phenyl}-4-chlorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[2-(acetylamino)-1,3-thiazol-4-yl]phenyl}-4-chlorobenzamide, commonly known as ATB-346, is a novel nonsteroidal anti-inflammatory drug (NSAID) that has been developed for the treatment of various inflammatory diseases. Unlike traditional NSAIDs, ATB-346 has been designed to reduce the risk of gastrointestinal (GI) toxicity and other side effects associated with long-term NSAID use.
作用機序
ATB-346 works by selectively inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory prostaglandins. Unlike traditional N-{4-[2-(acetylamino)-1,3-thiazol-4-yl]phenyl}-4-chlorobenzamides, which inhibit both COX-1 and COX-2, ATB-346 selectively targets COX-2, reducing the risk of GI toxicity and other side effects associated with long-term N-{4-[2-(acetylamino)-1,3-thiazol-4-yl]phenyl}-4-chlorobenzamide use.
Biochemical and Physiological Effects:
ATB-346 has been shown to reduce inflammation and pain in various animal models of inflammatory disease. In addition, ATB-346 has been shown to have a positive impact on bone health, increasing bone mineral density and reducing the risk of fractures.
実験室実験の利点と制限
ATB-346 has several advantages over traditional N-{4-[2-(acetylamino)-1,3-thiazol-4-yl]phenyl}-4-chlorobenzamides in laboratory experiments. It has been shown to be more effective and safer than traditional N-{4-[2-(acetylamino)-1,3-thiazol-4-yl]phenyl}-4-chlorobenzamides in preclinical studies. However, ATB-346 is a relatively new drug, and further research is needed to fully understand its potential advantages and limitations in laboratory experiments.
将来の方向性
There are several potential future directions for research on ATB-346. One area of interest is the drug's potential therapeutic benefits in other inflammatory conditions, such as psoriasis and multiple sclerosis. Another area of interest is the drug's potential use in combination with other therapies, such as biologic agents, to enhance its therapeutic effects. Additionally, further research is needed to fully understand the long-term safety and efficacy of ATB-346 in clinical trials.
合成法
ATB-346 is synthesized using a multi-step process that involves the reaction of 4-chlorobenzoyl chloride with 2-aminothiazole to form 4-chloro-N-(2-thiazolyl)benzamide. This intermediate is then reacted with acetic anhydride to form N-(2-acetylaminothiazol-4-yl)-4-chlorobenzamide, which is further reacted with 4-aminophenylboronic acid to form the final product, ATB-346.
科学的研究の応用
ATB-346 has been extensively studied for its potential therapeutic benefits in various inflammatory conditions, including osteoarthritis, rheumatoid arthritis, and inflammatory bowel disease. In preclinical studies, ATB-346 has demonstrated superior efficacy and safety compared to traditional N-{4-[2-(acetylamino)-1,3-thiazol-4-yl]phenyl}-4-chlorobenzamides. In addition, ATB-346 has been shown to have a positive impact on bone health, making it a promising therapeutic option for osteoporosis.
特性
製品名 |
N-{4-[2-(acetylamino)-1,3-thiazol-4-yl]phenyl}-4-chlorobenzamide |
|---|---|
分子式 |
C18H14ClN3O2S |
分子量 |
371.8 g/mol |
IUPAC名 |
N-[4-(2-acetamido-1,3-thiazol-4-yl)phenyl]-4-chlorobenzamide |
InChI |
InChI=1S/C18H14ClN3O2S/c1-11(23)20-18-22-16(10-25-18)12-4-8-15(9-5-12)21-17(24)13-2-6-14(19)7-3-13/h2-10H,1H3,(H,21,24)(H,20,22,23) |
InChIキー |
DAKZVHVCBDYHKD-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl |
正規SMILES |
CC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-Methyl-1-[(2,4,5-trimethylphenyl)sulfonyl]piperidine](/img/structure/B226365.png)

![1-Ethyl-4-[(4-iodophenyl)sulfonyl]piperazine](/img/structure/B226385.png)

![1-[(2,4-Dichloro-5-methylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B226397.png)
![1-[(4-Chloro-3-methylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B226402.png)
